molecular formula C37H25N5O B12552165 4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one CAS No. 845781-58-0

4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B12552165
CAS No.: 845781-58-0
M. Wt: 555.6 g/mol
InChI Key: RQPDFWNOFUECSU-UHFFFAOYSA-N
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Description

The compound 4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one features a cyclohexa-2,5-dien-1-one core substituted with multiple pyridinyl and phenyl groups. Structural determination of such complex molecules often relies on crystallographic tools like SHELX software, which is widely used for small-molecule refinement .

Properties

CAS No.

845781-58-0

Molecular Formula

C37H25N5O

Molecular Weight

555.6 g/mol

IUPAC Name

4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C37H25N5O/c43-29-17-15-26(16-18-29)28-22-35(31-12-5-7-20-39-31)42-37(24-28)33-14-8-13-32(40-33)36-23-27(25-9-2-1-3-10-25)21-34(41-36)30-11-4-6-19-38-30/h1-24,42H

InChI Key

RQPDFWNOFUECSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC(=CC=C3)C4=CC(=C5C=CC(=O)C=C5)C=C(N4)C6=CC=CC=N6)C7=CC=CC=N7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as copper or palladium. Reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of multiple nitrogen-containing heterocycles may enhance the interaction with biological targets involved in cancer progression. Research has shown that derivatives of pyridine can inhibit tumor growth by interfering with cell signaling pathways.

Allosteric Modulation : The compound's design suggests potential as an allosteric modulator for various receptors, including cannabinoid receptors. Allosteric modulators can fine-tune receptor activity without directly activating them, which could lead to fewer side effects compared to traditional agonists or antagonists .

Materials Science

Organic Photovoltaics : The unique electronic properties of pyridine-based compounds make them suitable for use in organic photovoltaics (OPVs). Research has demonstrated that incorporating such compounds into the active layer of OPVs can enhance charge transport and improve overall device efficiency.

Sensors : The compound's ability to undergo changes in electronic properties upon interaction with specific ions or molecules positions it as a candidate for sensor applications. Such sensors could be developed for detecting environmental pollutants or biochemical markers.

Chemical Biology

Biochemical Probes : Due to its structural complexity and potential for selective binding to biological targets, this compound could serve as a biochemical probe in research settings. It may be utilized to study receptor dynamics or cellular processes, providing insights into disease mechanisms.

Drug Development : The molecular framework offers opportunities for the development of new drugs targeting specific pathways involved in diseases such as cancer or neurological disorders. Its derivatives can be synthesized and tested for enhanced efficacy and reduced toxicity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported on a series of pyridine derivatives that exhibited potent anticancer activity against various cancer cell lines. The findings suggested that modifications to the pyridine rings significantly affected their potency, indicating a promising avenue for further exploration with the compound .

Case Study 2: Allosteric Modulation of Cannabinoid Receptors

Research highlighted in PubMed Central discussed the role of allosteric modulators in fine-tuning cannabinoid receptor activity. Compounds structurally related to the one under discussion were shown to modulate receptor activity effectively, leading to potential therapeutic applications in pain management and neuroprotection .

Mechanism of Action

The mechanism of action of 4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations and Substituent Effects

The target compound’s cyclohexa-2,5-dien-1-one core and aromatic substituents distinguish it from analogs. Below is a comparative analysis of key structural and functional differences:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Properties/Applications
Target Compound Cyclohexa-2,5-dien-1-one Multiple pyridinyl and phenyl groups High aromaticity, π-π interactions; potential ligand or catalyst
(6Z)-6-[2-azanyl-4-(2-pyridin-2-ylethylamino)-1H-pyrimidin-6-ylidene]-4-(4-hydroxyphenyl)cyclohexa-2,4-dien-1-one Cyclohexa-2,4-dien-1-one Pyrimidinyl, hydroxyphenyl Increased polarity; potential pharmaceutical use
3,4,5-Trihydroxy-2,4-bis(3-methylbut-2-en-1-yl)-6-(3-methylbutanoyl)cyclohexa-2,5-dien-1-one (HMDB0034364) Cyclohexa-2,5-dien-1-one Hydroxyl, prenyl groups High solubility; antioxidant or metabolic roles
Pyrimidinone derivatives (25a, 25b, 25c) Pyrimidinone-imidazolidinedione Amino, hydrazono, chlorophenyl groups Flexibility; antimicrobial applications

Key Research Findings

  • Electronic and Reactivity Profiles :

    • The target compound’s pyridinyl substituents enhance electron-withdrawing effects, increasing thermal stability compared to hydroxylated analogs like HMDB0034364 .
    • The (6Z)-compound’s 4-hydroxyphenyl group improves hydrogen-bonding capacity, favoring biological interactions, whereas the target’s aromatic system may prioritize π-π stacking in materials .
  • Synthetic Considerations: highlights hydrazono and amino group incorporation via condensation reactions , contrasting with the target’s likely multi-step coupling of pyridinyl fragments.
  • Applications: Target Compound: Rigid structure suits coordination chemistry (e.g., metal-organic frameworks) or optoelectronics. Metabolite (HMDB0034364): Polar groups suggest roles in redox biology or natural product biosynthesis .

Biological Activity

The compound 4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one is a complex organic molecule with potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC21H14N4O
Molecular Weight338.362 g/mol
CAS Number922726-31-6
DensityN/A
Melting PointN/A

This compound features multiple pyridine rings, which are known for their biological activity due to their ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyridine derivatives. For instance, compounds containing pyridine and phenyl moieties have demonstrated significant activity against various pathogens, including Mycobacterium smegmatis and Candida albicans .

Case Study: Antimicrobial Testing

In a comparative study, several synthesized compounds were tested for their antimicrobial efficacy. The results indicated that derivatives similar to our compound exhibited varying degrees of activity:

Compound IDMIC (μg/mL)Target Organism
Compound 115.6Mycobacterium smegmatis
Compound 230.0Candida albicans
Compound 325.0Staphylococcus aureus

The highest activity was observed for a compound with a similar structural framework, suggesting that the presence of multiple nitrogen-containing rings enhances antimicrobial potency.

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or receptors in microbial cells. For example, some pyridine derivatives act as allosteric modulators of various receptors, impacting cellular signaling pathways . The interaction with bacterial ribosomes has also been noted, leading to the inhibition of protein synthesis .

Synthesis and Characterization

The synthesis of the compound involves several steps, including cyclization and functional group modifications. Characterization techniques such as NMR and FTIR are employed to confirm the structure and purity of the synthesized product .

Comparative Studies

Research has compared the biological activity of this compound with other known agents. For instance, oxazolidinones, which share structural similarities, have shown effectiveness against gram-positive bacteria due to their unique mechanism involving ribosomal interaction .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its potential as an anticancer agent or in treating other diseases could reveal additional therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one, and how can they be addressed methodologically?

  • Answer : The synthesis involves multi-step reactions requiring precise control over regioselectivity and steric effects due to the compound’s polyaromatic structure. Key steps include:

  • Core formation : Cyclohexa-2,5-dien-1-one derivatives are often synthesized via condensation reactions under inert atmospheres to prevent oxidation .
  • Pyridyl group introduction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is critical for attaching pyridyl substituents, as demonstrated in analogous N-heterocycle syntheses .
  • Purification : Use preparative HPLC or column chromatography with gradient elution to isolate intermediates. Monitor reaction progress via TLC or LC-MS to minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR (including 2D techniques like COSY and HMBC) resolves overlapping signals from aromatic protons and confirms regiochemistry .
  • X-ray crystallography : Determines absolute configuration and validates conjugation in the cyclohexadienone core, as seen in structurally related spiro compounds .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight and detects isotopic patterns for purity assessment .

Q. How can researchers optimize reaction yields for intermediates in the synthesis pathway?

  • Answer :

  • Catalyst screening : Test palladium/ligand combinations (e.g., Pd(PPh₃)₄ with SPhos) to enhance coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of aromatic intermediates .
  • Temperature control : Stepwise heating (e.g., 60–80°C for condensation steps) avoids decomposition of thermally sensitive groups .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and electron-deficient sites prone to nucleophilic attack .
  • Molecular docking : Screen interactions with biological targets (e.g., kinases) by aligning the compound’s planar structure with hydrophobic binding pockets .
  • MD simulations : Assess stability in aqueous vs. lipid environments to guide formulation for pharmacological studies .

Q. How can contradictory data on this compound’s biological activity be resolved?

  • Answer :

  • Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines to rule out cell-specific effects .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity readings .
  • Target engagement studies : Employ techniques like SPR or CETSA to confirm direct binding to proposed molecular targets .

Q. What strategies are recommended for studying the compound’s photophysical properties in materials science applications?

  • Answer :

  • UV-Vis/fluorescence spectroscopy : Measure absorption/emission spectra in varying solvents to assess solvatochromism and π-conjugation extent .
  • Transient absorption spectroscopy : Probe excited-state dynamics (e.g., singlet-triplet transitions) for potential use in OLEDs or sensors .
  • Cyclic voltammetry : Determine redox potentials to evaluate suitability as an electron transport material .

Q. How should researchers address stability issues during long-term storage or under experimental conditions?

  • Answer :

  • Degradation analysis : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .
  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent oxidation of the cyclohexadienone moiety .
  • Inert atmosphere handling : Use gloveboxes or Schlenk lines for air-sensitive reactions involving the enone system .

Methodological Notes

  • Synthetic protocols should prioritize regioselective steps, as competing substitution patterns can lead to isomeric impurities .
  • Biological assays must account for the compound’s potential aggregation behavior, which can falsely inflate activity readings; include detergent controls (e.g., 0.01% Tween-80) .
  • Computational models require validation against experimental data (e.g., XRD bond lengths) to ensure accuracy in predicting reactivity .

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